2-(2-fluorobenzyl)-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
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Description
2-(2-fluorobenzyl)-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C20H16FN3O3S2 and its molecular weight is 429.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Compounds within the thiadiazine family, including variations like 1,2,4-thiadiazines and benzothiadiazines, have been synthesized through various methods, showcasing their chemical diversity and potential for modification. For instance, the oxidation of pyrido-thiadiazines has led to derivatives with unique properties, indicating the potential for customizing such compounds for specific applications (Neill, Preston, & Wightman, 1998). Similarly, the synthesis and crystal structure analysis of thiadiazole derivatives highlight the intricate relationships between molecular structure and physical properties, such as crystallinity and molecular interactions (Banu, Lamani, Khazi, & Begum, 2014).
Applications in Organic Photovoltaics
Research into the side-chain manipulation of benzothiadiazine derivatives for organic photovoltaics shows the potential of thiadiazine-based compounds in renewable energy. These studies demonstrate how subtle changes in molecular structure can significantly affect the optoelectronic properties and efficiency of organic solar cells (Xu, Luo, Yu, Yin, Zhu, Zhang, Wu, & Tang, 2016).
Anticancer Activities
Benzothiadiazinyl derivatives have been investigated for their anticancer activities, with some compounds showing promising results against various cancer cell lines. This underscores the potential of thiadiazine derivatives in medicinal chemistry and drug development for cancer treatment (Kamal, Srikanth, Ashraf, Khan, Shaik, Kalivendi, Suri, & Saxena, 2011).
Properties
IUPAC Name |
2-[(2-fluorophenyl)methyl]-4-(3-methylsulfanylphenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O3S2/c1-28-16-8-4-7-15(12-16)24-19-18(10-5-11-22-19)29(26,27)23(20(24)25)13-14-6-2-3-9-17(14)21/h2-12H,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBYIUMVUSNGEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C3=C(C=CC=N3)S(=O)(=O)N(C2=O)CC4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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